molecular formula C23H17N3O2S B2788107 4-benzoyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391227-61-5

4-benzoyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2788107
CAS No.: 391227-61-5
M. Wt: 399.47
InChI Key: VQPHLXRNHZISAK-UHFFFAOYSA-N
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Description

4-Benzoyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS: 392296-01-4) is a 1,3,4-thiadiazole derivative characterized by a benzoyl group at the 4-position of the benzene ring and a 2-methylphenyl substituent on the thiadiazole core. Its molecular formula is C₂₆H₂₂N₄O₃S₂, with a molecular weight of 502.61 g/mol. The compound is synthesized through multi-step reactions involving cyclization and substitution, as seen in related 1,3,4-thiadiazole derivatives .

Properties

IUPAC Name

4-benzoyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O2S/c1-15-7-5-6-10-19(15)22-25-26-23(29-22)24-21(28)18-13-11-17(12-14-18)20(27)16-8-3-2-4-9-16/h2-14H,1H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPHLXRNHZISAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antimicrobial activity. Therefore, it’s plausible that this compound may also target bacterial proteins or enzymes, disrupting their function and leading to the inhibition of bacterial growth.

Mode of Action

Based on its structural similarity to other antimicrobial agents, it may interact with its targets by binding to active sites, thereby inhibiting their function. This interaction could lead to changes in the normal functioning of the target, potentially resulting in the death of the bacteria.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological activity of 1,3,4-thiadiazole derivatives is highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Key Observations

Halogen Substitutions Enhance Potency :

  • Bromo and chloro substituents (e.g., ) significantly improve antitumor activity. For example, the bromo-substituted analog in demonstrated 100% protection against mortality in tumor models, likely due to enhanced electrophilicity and DNA interaction. In contrast, the methyl group in the target compound may prioritize lipophilicity over direct cytotoxicity.

Electron-Donating vs. Electron-Withdrawing Groups: Methoxy groups (e.g., compounds 4j and 4k in ) improved 15-lipoxygenase (15-LOX-1) inhibition (28% and 26%, respectively), suggesting electron-donating groups favor enzyme interaction .

Aromatic System Variations :

  • Pyridinyl () and benzoyl () moieties contribute to π-π stacking and hydrogen bonding. The target compound’s benzoyl group may enhance binding to hydrophobic enzyme pockets compared to simpler aryl systems.

Synthetic Accessibility :

  • The target compound’s synthesis (as inferred from ) involves cyclization of thiosemicarbazide derivatives, similar to other 1,3,4-thiadiazoles. However, introducing sulfanyl or sulfamoyl groups (e.g., ) requires additional steps, increasing complexity and cost.

Pharmacological Implications

  • Anticancer Potential: Bromo/chloro-substituted analogs show superior cytotoxicity, but the target compound’s methyl group may reduce toxicity to normal cells (e.g., MRC-5 lung cells in had higher IC₅₀ values than cancer cells).
  • Enzyme Inhibition : Methoxy-substituted derivatives () highlight the role of substituent position (ortho vs. meta) in modulating 15-LOX-1 inhibition. The benzoyl group in the target compound could similarly influence selectivity for kinase or protease targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-benzoyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclization of thiosemicarbazide derivatives. For example, benzoylisothiocyanate reacts with thiosemicarbazide in acetonitrile to form a thiadiazole intermediate, followed by substitution or coupling reactions to introduce the benzoyl and 2-methylphenyl groups . Phosphorus oxychloride (POCl₃) is often used as a cyclizing agent under reflux conditions . Key steps include monitoring via thin-layer chromatography (TLC) and purification through recrystallization (e.g., ethanol/water mixtures) .

Q. Which spectroscopic techniques are recommended for structural characterization?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O, N-H stretches) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures for absolute configuration determination .

Q. What initial biological screening assays are used to evaluate this compound?

  • Methodological Answer :

  • Anticancer Activity : MTT assay on cancer cell lines (e.g., IC₅₀ determination) .
  • Antimicrobial Screening : Disk diffusion or broth microdilution against bacterial/fungal strains .
  • Enzyme Inhibition : Fluorometric assays targeting kinases or proteases .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for this compound?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 15–20 minutes vs. 15–18 hours conventionally) with higher yields. Use catalytic glacial acetic acid under solvent-free conditions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) improves purity .

Q. How can structure-activity relationships (SAR) be systematically investigated?

  • Methodological Answer :

  • Substituent Variation : Replace the 2-methylphenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess bioactivity shifts .
  • Bioisosteric Replacement : Swap the thiadiazole ring with oxadiazole or triazole to study ring-specific effects .
  • Quantitative SAR (QSAR) : Use computational tools (e.g., CoMFA) to correlate substituent properties (logP, polarizability) with activity .

Q. How can contradictions in reported bioactivity data be resolved?

  • Methodological Answer :

  • Reproducibility Checks : Confirm assay protocols (e.g., cell line authenticity, incubation time) .
  • Structural Integrity : Re-characterize compounds via NMR and HPLC to rule out degradation .
  • Orthogonal Assays : Compare results from apoptosis (Annexin V) vs. cytotoxicity (MTT) assays to differentiate mechanisms .

Q. What advanced techniques elucidate the mechanism of action?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina predicts binding modes to targets like tubulin or topoisomerase II .
  • Western Blotting : Quantify apoptosis markers (e.g., Bcl-2, caspase-3) in treated cells .
  • Isothermal Titration Calorimetry (ITC) : Measures binding affinity to enzymes/receptors .

Q. How can toxicity and selectivity be evaluated preclinically?

  • Methodological Answer :

  • In Vitro Selectivity : Test on normal cell lines (e.g., HEK293) to calculate therapeutic indices .
  • In Vivo Models : Acute toxicity studies in rodents (LD₅₀ determination) and histopathological analysis .

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